molecular formula C10H15P B167853 Diethylphenylphosphine CAS No. 1605-53-4

Diethylphenylphosphine

Cat. No. B167853
CAS RN: 1605-53-4
M. Wt: 166.2 g/mol
InChI Key: LVTCZSBUROAWTE-UHFFFAOYSA-N
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Description

Diethylphenylphosphine is a chemical compound with the formula (C2H5)2PC6H5 . It is used as a catalyst for selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, selective hydrogenation, and asymmetric induction by chiral diphosphines in ring contraction .


Synthesis Analysis

Diethylphenylphosphine is synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine . The phosphine is purified by distillation under reduced pressure .


Molecular Structure Analysis

The molecular structure of Diethylphenylphosphine is pyramidal, where the phenyl group and two methyl groups are connected to the phosphorus . The bond length and angles are as follows: P-C Me: 1.844, P-C Ph: 1.845 Å, C-C: 1.401 Å, C-H Me: 1.090 Å, C-H Ph: 1.067 Å, C-P-C: 96.9°, C-P-C (ring): 103.4°, P-C-H: 115.2° .


Chemical Reactions Analysis

Diethylphenylphosphine is used as a catalyst for various reactions including selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, selective hydrogenation, and asymmetric induction by chiral diphosphines in ring contraction .


Physical And Chemical Properties Analysis

Diethylphenylphosphine has a refractive index of n20/D 1.546 (lit.) . It boils at 120-121 °C/29 mmHg (lit.) and has a density of 0.954 g/mL at 25 °C (lit.) .

Scientific Research Applications

Use as a Catalyst in Cross-Dimerization

  • Summary of Application : Diethylphenylphosphine is used as a catalyst for selective cross-dimerization . This process involves the reaction of two different unsaturated organic compounds to form a new compound.

Use in Carboxyl Migration Reactions

  • Summary of Application : Diethylphenylphosphine is used in carboxyl migration reactions . These reactions involve the movement of a carboxyl group within a molecule.

Use in Selective Hydrogenation

  • Summary of Application : Diethylphenylphosphine is used in selective hydrogenation reactions . This involves the addition of hydrogen to a molecule in a controlled manner.

Use in Diastereoselective Condensations

  • Summary of Application : Diethylphenylphosphine is used in diastereoselective condensations . This process involves the reaction of two different compounds to form a new compound with a specific stereochemistry.

Use in Asymmetric Induction by Chiral Diphosphines in Ring Contraction

  • Summary of Application : Diethylphenylphosphine is used in asymmetric induction by chiral diphosphines in ring contraction . This process involves the reaction of a cyclic compound with a chiral diphosphine to form a new compound with a smaller ring size.

Use in Buchwald-Hartwig Cross Coupling Reaction

  • Summary of Application : Diethylphenylphosphine is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many chemical compounds, including pharmaceuticals and materials.

Safety And Hazards

Diethylphenylphosphine is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

diethyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTCZSBUROAWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166891
Record name Diethylphenylphosphine
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylphenylphosphine

CAS RN

1605-53-4
Record name Diethylphenylphosphine
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Record name Diethylphenylphosphine
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Record name Diethylphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
620
Citations
PG Owston, JM Rowe - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
The three-dimensional X-ray analysis of [Co (mesityl) 2 (PEt, Ph),] has confirmed its trans-square-planar configuration. The mesityl groups are planar, and perpendicular to the co-…
Number of citations: 23 pubs.rsc.org
PWR Corfield, RJ Doedens, JA Ibers - Inorganic Chemistry, 1967 - ACS Publications
(X= halogen, Ar= aryl, R= alkyl or aryl). Of these, the latter two types are of particular interest, being new members of the small group of compounds which contain a nitrogen atom …
Number of citations: 982 pubs.acs.org
F Ozawa, T Hidaka, T Yamamoto… - Journal of organometallic …, 1987 - Elsevier
The mechanism of reaction of trans-PdAr 2 L 2 (Ar = m-tolyl or phenyl, L = Pet 2 Ph) with aryl iodides affording biaryls has been studied. The rate of reaction is independent of the …
Number of citations: 115 www.sciencedirect.com
CJ Cardin, DJ Cardin, MF Lappert… - Journal of the Chemical …, 1978 - pubs.rsc.org
The molecular structure of trans-[PtCl(CCPh)(PEt2Ph)2] has been determined by X-ray diffraction methods. The crystals are monoclinic, space group P21, with a= 12.359(3), b= 13.015(3…
Number of citations: 25 pubs.rsc.org
F Ozawa, M Fujimori, T Yamamoto… - Organometallics, 1986 - ACS Publications
There is current interest in reductive elimination reac-tion of d8 diorgano-transition-metal complexes in con-nection with various transition-metal-catalyzed organic reactions. 1, 2 …
Number of citations: 113 pubs.acs.org
R Bau, WE Carroll, RG Teller… - Journal of the American …, 1977 - ACS Publications
While investigating the chemistry of rhenium polyhydride complexes of the type HrReL^(L= tertiary phosphine), Chatt and Coffey noticed in1969 that these unusual compounds often …
Number of citations: 124 pubs.acs.org
FL Phillips, AC Skapski - Journal of the Chemical Society, Dalton …, 1976 - pubs.rsc.org
Crystals of the title complex are orthorhombic with unit-cell dimensions a= 19.870(3),b= 11.933(3),c= 14.194(3)Å, space group P212121, and Z= 4. The X-ray crystal structure has been …
Number of citations: 18 pubs.rsc.org
EW Randall, D Shaw - Molecular Physics, 1965 - Taylor & Francis
… These compounds belong to a series of diethylphenylphosphine complexes originally prepared by Professor J. Chatt's group. The spectrum of the closely related compound ReC13(PM…
Number of citations: 49 www.tandfonline.com
CJ Cardin, KW Muir - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
The molecular structure of trans-[PtCl(CHCH2)(PEt2Ph)2] has been determined by X-ray diffraction methods. The crystals are orthorhombic, space group Pbcn, with a= 10.686(2), b= …
Number of citations: 14 pubs.rsc.org
M Davis, FG Mann - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
Stereochemical studies required the use of certain ditertiary phosphines which would chelate strongly to metals, and of structure such that two molecules would combine with a …
Number of citations: 11 pubs.rsc.org

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